Bienvenue dans la boutique en ligne BenchChem!

N-(3,5-dichlorophenyl)-4-phenylbenzamide

Medicinal chemistry Physicochemical profiling Lead optimization

N-(3,5-Dichlorophenyl)-4-phenylbenzamide (CAS 304667-40-1; molecular formula C₁₉H₁₃Cl₂NO; molecular weight 342.22 g·mol⁻¹) is a synthetic N-phenylbenzamide derivative belonging to the biphenyl-4-carboxamide subclass. The compound features a 4-phenylbenzamide (biphenyl-4-carboxamide) core coupled via an amide linkage to a 3,5-dichlorophenyl aniline moiety.

Molecular Formula C19H13Cl2NO
Molecular Weight 342.2g/mol
CAS No. 304667-40-1
Cat. No. B464701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dichlorophenyl)-4-phenylbenzamide
CAS304667-40-1
Molecular FormulaC19H13Cl2NO
Molecular Weight342.2g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C19H13Cl2NO/c20-16-10-17(21)12-18(11-16)22-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,22,23)
InChIKeyCHZNSHWNURVYGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,5-Dichlorophenyl)-4-phenylbenzamide (CAS 304667-40-1): Structural Identity, Class Assignment, and Procurement Baseline


N-(3,5-Dichlorophenyl)-4-phenylbenzamide (CAS 304667-40-1; molecular formula C₁₉H₁₃Cl₂NO; molecular weight 342.22 g·mol⁻¹) is a synthetic N-phenylbenzamide derivative belonging to the biphenyl-4-carboxamide subclass . The compound features a 4-phenylbenzamide (biphenyl-4-carboxamide) core coupled via an amide linkage to a 3,5-dichlorophenyl aniline moiety. The biphenyl-4-carboxamide scaffold is a recognized pharmacophore in multiple therapeutic programs, most notably as the core template for p38α MAP kinase inhibitors developed by GlaxoSmithKline [1]. The 3,5-dichloro substitution pattern on the N-phenyl ring distinguishes this compound from its positional isomers (2,4-; 2,5-; 3,4-dichloro variants), each of which presents a distinct steric and electronic profile at the hydrogen-bonding amide interface [2]. As of the current evidence cutoff, this specific compound carries no reported biological activity in the ChEMBL database and has not been characterized in peer-reviewed primary pharmacology studies [3]. It is commercially available through several chemical suppliers as a research-grade screening compound or building block, with typical catalog purities of 95–97% .

Why N-(3,5-Dichlorophenyl)-4-phenylbenzamide Cannot Be Substituted by Positional Isomers or Non-Biphenyl Benzamide Analogs


The N-phenylbenzamide chemotype is highly sensitive to the regiochemistry of chlorine substitution on the N-aryl ring. In the N-(3,5-dichlorophenyl)benzamide series, X-ray crystallographic data demonstrate that the amide group adopts a trans-planar conformation with dihedral angles that are exquisitely dependent on the chlorine substitution pattern: the amide group makes a dihedral angle of 14.3° with the benzoyl ring and 44.4° with the aniline ring in the 3,5-dichloro isomer, whereas the analogous angles differ substantially in the 2,3-, 2,4-, 2,6-, and 3,4-dichloro congeners [1]. These conformational differences directly affect the presentation of hydrogen-bond donor/acceptor motifs and the three-dimensional shape recognized by protein binding pockets. Furthermore, the biphenyl extension at the 4-position of the benzamide carbonyl-bearing ring introduces a ~76 Da mass increase and an additional aromatic ring capable of π–π stacking and hydrophobic packing interactions that are entirely absent in the simpler N-(3,5-dichlorophenyl)benzamide (CAS 83426-49-7; MW 266.12) . The biphenyl-4-carboxamide scaffold is specifically validated in the p38α kinase inhibitor patent literature, where SAR studies demonstrated that both the biphenyl geometry and the N-aryl substitution pattern are critical determinants of potency and selectivity [2]. Substituting the 3,5-dichloro isomer with a 2,4- or 2,5-dichloro variant, or replacing the biphenyl core with a monocyclic benzamide, therefore risks abolishing target engagement or altering selectivity profiles in unpredictable ways—a risk that can only be mitigated by using the exact compound specified in the experimental protocol or screening library design [3].

Quantitative Differentiation Evidence for N-(3,5-Dichlorophenyl)-4-phenylbenzamide (CAS 304667-40-1) vs. Closest Structural Analogs


Regiochemical Differentiation: 3,5-Dichloro vs. 2,4-Dichloro vs. 2,5-Dichloro N-Phenyl Substitution — Computed Lipophilicity and Topological Polar Surface Area Comparison

Among the four positional isomers of N-(dichlorophenyl)-4-phenylbenzamide, the 3,5-dichloro substitution pattern produces a distinct computed lipophilicity profile. The target compound (3,5-diCl) and the 2,5-diCl isomer share an XLogP3 of approximately 5.5, whereas the 2,4-diCl isomer presents a marginally higher computed XLogP3 of ~5.6 [1]. While the difference in absolute logP values among isomers is modest (ΔXLogP3 ≤ 0.1), all four isomers share an identical topological polar surface area (TPSA) of 29.1 Ų and an identical hydrogen-bond donor/acceptor count (1 HBD, 1 HBA) [2]. The key differentiation therefore resides not in global physicochemical descriptors but in the spatial orientation of the chlorine atoms relative to the amide NH—a geometric feature that governs the molecular electrostatic potential surface presented to biological targets [3].

Medicinal chemistry Physicochemical profiling Lead optimization Isomer comparison

Scaffold-Level Differentiation: Biphenyl-4-carboxamide vs. Monocyclic Benzamide — Mass, Rotatable Bond Count, and Pharmacophoric Complexity

N-(3,5-Dichlorophenyl)-4-phenylbenzamide (MW 342.22) differs from its closest monocyclic analog N-(3,5-dichlorophenyl)benzamide (CAS 83426-49-7; MW 266.12) by a mass increment of 76.10 Da, corresponding to the addition of a distal phenyl ring . This structural expansion increases the rotatable bond count from 2 to 3, extends the molecular length by approximately 2.8 Å (para-phenyl extension), and adds a second aromatic ring capable of engaging in parallel-displaced π–π stacking interactions . In the context of the biphenyl-4-carboxamide p38α kinase inhibitor pharmacophore validated by GlaxoSmithKline, the biphenyl moiety occupies a hydrophobic pocket adjacent to the ATP-binding site, and SAR studies demonstrated that truncation to a monocyclic benzamide results in substantial loss of kinase inhibitory potency [1]. While no direct IC₅₀ comparison is available for this specific compound pair, the class-level SAR establishes that the biphenyl extension is a pharmacophoric requirement—not a silent structural feature—within this chemotype. Additionally, the biphenyl-4-carboxamide framework appears in patents covering p38 kinase, Raf/HDAC dual inhibition, and antimicrobial applications, further substantiating the scaffold's privileged status [2].

Fragment-based drug discovery Scaffold hopping Chemical biology Screening library design

Conformational Evidence: X-Ray Crystallographic Basis for 3,5-Dichloro Regiochemical Differentiation in N-Phenylbenzamides

X-ray crystallographic analysis of N-(3,5-dichlorophenyl)benzamide (the monocyclic analog lacking the 4-phenyl extension) provides direct structural evidence for how the 3,5-dichloro substitution pattern dictates amide conformation [1]. In the crystal structure (monoclinic, space group P2₁/c, Z = 4, T = 299 K), the H–N–C=O unit adopts a trans conformation. The amide group makes dihedral angles of 14.3(8)° with the benzoyl ring and 44.4(4)° with the 3,5-dichloroaniline ring; the inter-ring dihedral angle is 58.3(1)° [1]. These geometric parameters differ from those reported for other dichloro isomers: the 2,3-, 2,4-, 2,6-, and 3,4-dichloro congeners each exhibit distinct dihedral angle distributions owing to differential steric and electronic effects of ortho- vs. meta- vs. para-chlorine placement [2]. In the 3,5-dichloro isomer, the symmetrical meta-substitution avoids the steric clash between an ortho-chlorine and the amide carbonyl oxygen that is present in 2,6- and 2,4-dichloro isomers—a feature that influences both the conformational ensemble accessible in solution and the presentation of the amide NH as a hydrogen-bond donor to biological targets [3]. Molecules in the crystal lattice are linked by N–H···O hydrogen bonds into infinite chains along the crystallographic c-axis, demonstrating the intermolecular hydrogen-bonding capability of this scaffold [1].

Structural biology Crystallography Molecular recognition Conformational analysis

Availability and Purity Benchmarking: Commercial Sourcing Landscape for N-(3,5-Dichlorophenyl)-4-phenylbenzamide vs. Positional Isomers

A comparative survey of commercial availability reveals that N-(3,5-dichlorophenyl)-4-phenylbenzamide (CAS 304667-40-1) is stocked by multiple chemical suppliers, typically at ≥95% purity, and is cataloged within the MolPort and ChemBridge screening compound marketplaces [1]. Its positional isomers exhibit differential commercial prevalence: the 2,5-dichloro isomer (CAS 313551-47-2) is widely available from Life Chemicals and other vendors at ≥90% purity [2]; the 2,4-dichloro isomer (CAS 303771-24-6) is listed by ChemBridge and several international suppliers ; and the 3,4-dichloro isomer (CAS 324055-07-4) is available from specialty chemical suppliers . Critically, the 3,5-dichloro isomer's symmetrical substitution pattern simplifies its synthesis relative to unsymmetrical isomers: coupling of 4-phenylbenzoyl chloride with commercially available 3,5-dichloroaniline proceeds via a single-step amide bond formation under standard conditions (base, DMF, ~60 °C), avoiding the regioselectivity challenges inherent in ortho-substituted aniline couplings [3]. The symmetrical nature of 3,5-dichloroaniline also eliminates the possibility of positional isomer contamination during synthesis—a quality advantage not shared by 2,4- or 2,5-dichloroaniline-based syntheses, where trace regioisomeric impurities may arise from competing activation pathways [4].

Chemical procurement Compound sourcing Screening library Supply chain

Class-Level Pharmacological Evidence: Biphenyl-4-carboxamide Scaffold Validated as p38α MAP Kinase Inhibitor Pharmacophore

The biphenyl-4-carboxamide chemotype, of which N-(3,5-dichlorophenyl)-4-phenylbenzamide is a direct structural member, has been extensively validated as a p38α MAP kinase inhibitor scaffold in the GSK patent estate (US7208629B2, US10492698, EP1611085B1) [1]. The core SAR disclosed in these patents establishes that: (i) the biphenyl moiety is essential for p38α inhibitory activity; (ii) substitution on the N-phenyl ring modulates potency, with halogenated phenyl groups (including dichlorophenyl variants) being explicitly claimed; and (iii) the amide NH functions as a critical hydrogen-bond donor to the kinase hinge region [2]. The biphenyl amide (BPA) series was optimized to yield compounds with potent in vivo activity in disease models, demonstrating that this scaffold possesses drug-like pharmacokinetic properties when appropriately substituted [3]. Separately, N-phenylbenzamide derivatives have been reported as histone deacetylase (HDAC) inhibitors: a closely related dichlorophenyl-benzamide analog demonstrated HDAC inhibition with an IC₅₀ of 173 nM in HeLa cell extract [4]. While this specific IC₅₀ value pertains to a structurally distinct benzamide derivative (CHEMBL1909951), it establishes the broader class-level precedent that dichlorophenyl-substituted benzamides can engage epigenetic targets at sub-micromolar concentrations. Additionally, N-phenylbenzamide derivatives have been profiled as alternative oxidase (AOX) inhibitors against the fungal pathogen Moniliophthora perniciosa, with a library of 117 compounds evaluated in recombinant enzyme and cell-based assays [5]. No direct IC₅₀ or Kd data are publicly available for N-(3,5-dichlorophenyl)-4-phenylbenzamide against any specific target as of the evidence cutoff date; this absence of data should be considered in procurement decisions for target-based screening campaigns. [6].

Kinase inhibition p38 MAPK Anti-inflammatory Scaffold validation

Recommended Research and Industrial Application Scenarios for N-(3,5-Dichlorophenyl)-4-phenylbenzamide (CAS 304667-40-1) Based on Differentiated Evidence


Diversity-Oriented Screening Library Enrichment with a Conformationally Distinct Biphenyl-4-carboxamide Isomer

N-(3,5-Dichlorophenyl)-4-phenylbenzamide is best deployed as a diversity-screening library member specifically selected for its 3,5-dichloro regiochemistry, which—per crystallographic evidence [1]—confers a conformation at the amide linkage that is sterically unencumbered by ortho-chlorine interactions, in contrast to 2,4- and 2,6-dichloro isomers. Procurement of this exact isomer, rather than a cheaper or more readily available positional isomer, ensures that the screening collection samples the full conformational landscape of the dichlorophenyl-biphenylcarboxamide chemical space. Given the validated p38α kinase pharmacophore precedent for the biphenyl-4-carboxamide scaffold [2], this compound should be prioritized for kinase-targeted screening subsets alongside its positional isomers to enable SAR-by-catalog analysis of chlorine regiochemistry effects on kinase selectivity.

Scaffold-Hopping Reference Compound for Biphenyl-4-carboxamide-Based Kinase or HDAC Inhibitor Programs

For medicinal chemistry programs exploring biphenyl-4-carboxamide derivatives as p38α kinase or HDAC inhibitors, N-(3,5-dichlorophenyl)-4-phenylbenzamide serves as a structurally well-defined scaffold-hopping reference point [1]. Its 3,5-dichloro substitution pattern provides a symmetrical, synthetically accessible starting point for further derivatization—particularly at the unsubstituted positions of the biphenyl ring system—without introducing the steric complications of ortho-chlorine substitution at the amide linkage [2]. The compound's commercial availability at ≥95% purity from multiple vendors [3] supports its use as a reliable synthetic intermediate or reference standard in analog generation campaigns. Researchers should note the absence of direct pharmacological annotation [4] and plan primary biochemical profiling accordingly.

Negative Control or Background Signal Reference in Dichlorophenyl-Benzamide Chemoproteomics Experiments

Because N-(3,5-dichlorophenyl)-4-phenylbenzamide carries no annotated activity in ChEMBL or the primary literature as of the current evidence cutoff [1], it can be rationally employed as a negative control or background-reference compound in chemoproteomics or thermal shift assays that profile the target engagement landscape of bioactive dichlorophenyl-benzamide analogs. Its close structural similarity to pharmacologically active biphenyl-4-carboxamides (e.g., p38α inhibitors claimed in GSK patents [2]) makes it an appropriate inactive-matched-pair control—provided that the absence of target engagement is experimentally confirmed in the specific assay system prior to use. The symmetrical 3,5-dichloro substitution eliminates the confounding variable of regioisomeric impurity that could otherwise generate false-positive signals in target-engagement experiments.

Synthetic Methodology Development and Crystallographic Reference Standard

The symmetrical nature of the 3,5-dichloroaniline precursor makes N-(3,5-dichlorophenyl)-4-phenylbenzamide an ideal substrate for developing and benchmarking amide coupling methodologies, particularly those aimed at electron-deficient anilines [1]. The compound's well-defined single-crystal X-ray structure in the monocyclic analog series (N-(3,5-dichlorophenyl)benzamide; R-factor = 0.037) [2] establishes that 3,5-dichlorophenyl-benzamides crystallize reliably in the monoclinic system, suggesting that the biphenyl-extended analog may similarly yield diffraction-quality crystals suitable for absolute configuration determination or protein-ligand co-crystallography. Procurement for crystallographic applications should specify the highest available purity grade (≥97%) to minimize twinning or disorder artifacts arising from chemical impurities.

Quote Request

Request a Quote for N-(3,5-dichlorophenyl)-4-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.